S-acetyl-PEG8-alcohol
Overview
Description
S-acetyl-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and an alcohol group. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can react to further derivatize the compound .
Mechanism of Action
Target of Action
S-Acetyl-PEG8-OH, also known as Ac-s-oeg-oh, AcS-PEG8-OH, or S-acetyl-PEG8-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These target proteins vary depending on the specific PROTAC molecule being synthesized .
Mode of Action
S-Acetyl-PEG8-OH acts as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The role of S-Acetyl-PEG8-OH is to connect these two ligands, enabling the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of S-Acetyl-PEG8-OH is the ubiquitin-proteasome system . PROTACs, which are synthesized using S-Acetyl-PEG8-OH, exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the degraded protein .
Result of Action
The primary result of the action of S-Acetyl-PEG8-OH is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein . This can have various molecular and cellular effects, depending on the role of the degraded protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-acetyl-PEG8-alcohol typically involves the reaction of polyethylene glycol with a sulfur acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. The product is then purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve large-scale chromatography or crystallization techniques to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
S-acetyl-PEG8-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to generate thiol groups.
Substitution: The alcohol group can react with various electrophiles to form new derivatives.
Common Reagents and Conditions
Deprotection: Common reagents include reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products Formed
Thiol-PEG8-alcohol: Formed by deprotecting the sulfur acetyl group.
PEG8-derivatives: Formed by reacting the alcohol group with various electrophiles.
Scientific Research Applications
S-acetyl-PEG8-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
- S-acetyl-PEG4-alcohol
- S-acetyl-PEG6-alcohol
- S-acetyl-PEG12-alcohol
Uniqueness
S-acetyl-PEG8-alcohol is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications where longer PEG chains are required to enhance solubility without significantly increasing the molecular weight .
Properties
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTIAXGQNCASCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138762 | |
Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-81-9 | |
Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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